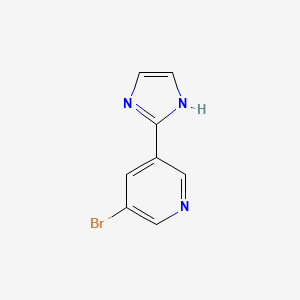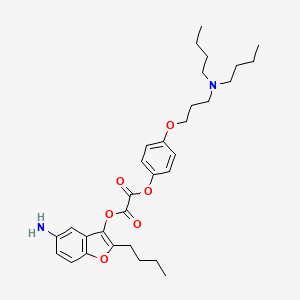
5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate
Descripción general
Descripción
This compound, also known as (5-Amino-2-butylbenzofuran-3-yl) (4- (3- (dibutylamino)propoxy)phenyl)methanone oxalate, is a useful organic compound for research related to life sciences . It has a CAS Number of 500791-70-8 and a molecular weight of 658.75 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis in Pharmaceutical Compounds : This compound is involved in the synthesis of dronedarone hydrochloride, a medication used for cardiac arrhythmias. The synthesis process includes Friedel-Crafts reaction and condensation with dibutylamine (Zhan Feilong, 2011).
Chemical Synthesis and Anti-HSV-1 Activity : The compound has been used in the synthesis of various pyrazole- and isoxazole-based heterocycles, which show potential anti-Herpes simplex virus type-1 (HSV-1) activity (K. Dawood et al., 2011).
Impurity Characterization in Pharmaceutical Products : It has been identified as an impurity in the production of dronedarone, and methods have been developed for its detection and characterization (M. Mahender et al., 2014).
Degradation Product Analysis : In the study of degradation products of acebutolol, a compound structurally related to 5-Amino-2-butylbenzofuran-3-yl was identified, demonstrating the importance of understanding the stability and degradation pathways of pharmaceutical compounds (U. Rakibe et al., 2018).
Biological Activities and Toxicity
Acute Toxicity Studies : Studies on the acute toxicity of derivatives of this compound indicate varying levels of toxicity, depending on the specific structure and substituents used, highlighting its relevance in pharmacological safety assessments (D. M. Danilchenko and V. V. Parchenko, 2016).
Impact on Human Isolated Smooth Muscle : Research involving related compounds shows effects on human isolated smooth muscle, demonstrating potential pharmacological applications or side effects (I. M. Coupar et al., 1969).
Other Applications
Synthesis of Novel Compounds : The compound is used in the synthesis of novel bioactive compounds, including 1,2,4-oxadiazole derivatives, which have potential applications in medicinal chemistry (Catalin V. Maftei et al., 2013).
Incorporation in Peptide Synthesis : It has been used in the synthesis of unnatural amino acids mimicking tripeptide β-strands, which can form β-sheetlike hydrogen-bonded dimers, showing its utility in advanced biochemical applications (J. Nowick et al., 2000).
Antimicrobial and Antioxidant Activities : Some derivatives show antimicrobial, antiurease, and antioxidant activities, making them potential candidates for drug development (B. B. Sokmen et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, which indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if in eyes .
Propiedades
IUPAC Name |
2-O-(5-amino-2-butyl-1-benzofuran-3-yl) 1-O-[4-[3-(dibutylamino)propoxy]phenyl] oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N2O6/c1-4-7-11-28-29(26-22-23(32)12-17-27(26)38-28)39-31(35)30(34)37-25-15-13-24(14-16-25)36-21-10-20-33(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21,32H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHTVWRTNCBWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N)OC(=O)C(=O)OC3=CC=C(C=C3)OCCCN(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743423 | |
| Record name | 5-Amino-2-butyl-1-benzofuran-3-yl 4-[3-(dibutylamino)propoxy]phenyl ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate | |
CAS RN |
851014-95-4 | |
| Record name | 5-Amino-2-butyl-1-benzofuran-3-yl 4-[3-(dibutylamino)propoxy]phenyl ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




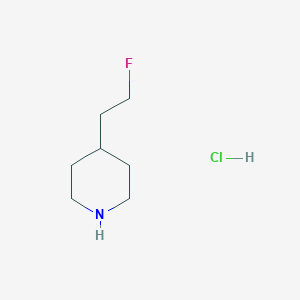
![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)

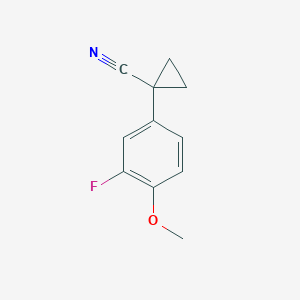


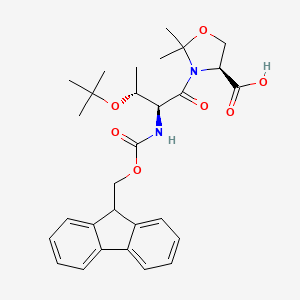
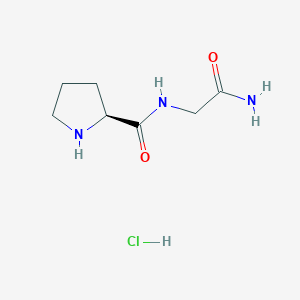
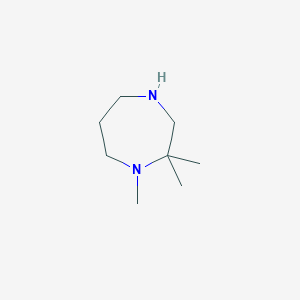
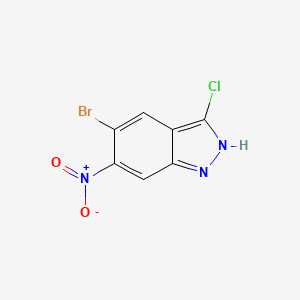

![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)
